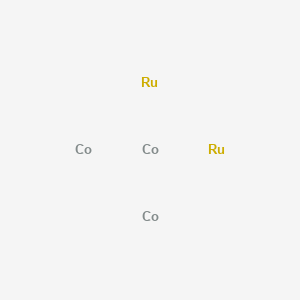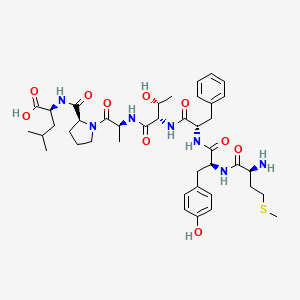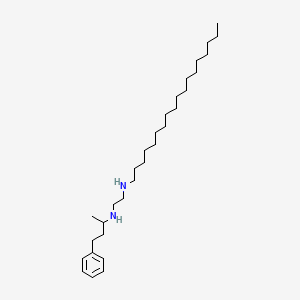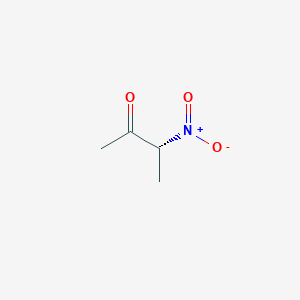
Cobalt--ruthenium (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–ruthenium (3/2) is a bimetallic compound composed of cobalt and ruthenium in a 3:2 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and biomedical research. The combination of cobalt and ruthenium offers a balance between cost-effectiveness and high catalytic activity, making it a promising candidate for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (3/2) can be synthesized through various methods, including hydrothermal synthesis and hybrid reduction–impregnation methods.
Hydrothermal Synthesis: This method involves the reaction of cobalt chloride and ruthenium chloride in the presence of a sulfur source such as thioacetamide.
Hybrid Reduction–Impregnation Method: In this method, ruthenium is first reduced on the surface of a support material such as gamma-alumina, followed by the impregnation of cobalt.
Industrial Production Methods
Industrial production of cobalt–ruthenium (3/2) typically involves large-scale hydrothermal synthesis or impregnation techniques. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the desired properties of the final product and the specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Cobalt–ruthenium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands such as phosphines and amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated compounds, while reduction reactions may yield reduced metal species or hydrogen gas. Substitution reactions result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
Cobalt–ruthenium (3/2) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and oxygen evolution reactions.
Energy Storage: Cobalt–ruthenium (3/2) is used in the development of advanced energy storage devices such as supercapacitors and batteries.
Biomedical Research: The compound is being investigated for its potential use in biomedical applications, including drug delivery and imaging.
Mechanism of Action
The mechanism of action of cobalt–ruthenium (3/2) involves its ability to facilitate electron transfer reactions. The compound acts as a catalyst by providing a surface for the reactants to adsorb and interact, thereby lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application. For example, in hydrogen evolution reactions, the compound facilitates the reduction of protons to hydrogen gas by providing active sites for electron transfer .
Comparison with Similar Compounds
Cobalt–ruthenium (3/2) can be compared with other similar bimetallic compounds, such as:
Cobalt–platinum (3/2): While cobalt–platinum (3/2) offers high catalytic activity, it is more expensive due to the high cost of platinum.
Cobalt–nickel (3/2): Cobalt–nickel (3/2) is another bimetallic compound used in catalysis and energy storage.
Ruthenium–iron (3/2): Ruthenium–iron (3/2) is used in similar applications, but cobalt–ruthenium (3/2) provides a better balance between cost and performance.
Conclusion
Cobalt–ruthenium (3/2) is a versatile and valuable compound with a wide range of applications in catalysis, energy storage, and biomedical research. Its unique properties and cost-effectiveness make it a promising candidate for various industrial and scientific applications. Further research and development are expected to unlock new potentials and enhance its performance in different fields.
Properties
CAS No. |
823185-72-4 |
|---|---|
Molecular Formula |
Co3Ru2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.2Ru |
InChI Key |
UHRWCFQWWAVFIT-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
silane](/img/structure/B14223663.png)








![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
